

Chemical and physical properties of 2-Methyl-5-oxohexanoic acid

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Compound of Interest

Compound Name: 2-Methyl-5-oxohexanoic acid

Cat. No.: B15278161

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An In-depth Technical Guide to 2-Methyl-5-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-oxohexanoic acid is a keto-acid, a class of organic compounds containing both a ketone and a carboxylic acid functional group. Its structure suggests potential involvement in various biochemical pathways, particularly in fatty acid metabolism, making it a molecule of interest for researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-Methyl-5-oxohexanoic acid**, along with available spectral data and a discussion of its potential biological significance. While a detailed, step-by-step synthesis protocol is not readily available in the current literature, a generalized approach is presented based on established organic chemistry principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methyl-5-oxohexanoic acid** is presented in the tables below. It is important to note that some of these properties are computationally predicted and may vary slightly from experimentally determined values.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	2-methyl-5-oxohexanoic acid	[1]
Molecular Formula	C ₇ H ₁₂ O ₃	[1]
Molecular Weight	144.17 g/mol	[1]
CAS Number	54248-02-1	[1]
Canonical SMILES	CC(CCC(=O)C)C(=O)O	[1]
InChI Key	RJKCQJNOJDMYEM-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Source
Boiling Point	278.2 °C (Predicted)	
Density	1.058 g/cm ³ (Predicted)	
XLogP3	0.3	[1]
Vapor Pressure	0.00116 mmHg at 25°C (Predicted)	

Experimental Data and Analysis

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **2-Methyl-5-oxohexanoic acid**. The following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group at the C2 position would appear as a doublet, coupled to the adjacent methine proton. The methylene protons would exhibit complex splitting patterns due to coupling with neighboring protons. The methyl

protons of the acetyl group would appear as a singlet. The carboxylic acid proton would be a broad singlet, typically downfield.

- ^{13}C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would appear at the most downfield chemical shifts. The chemical shifts of the other carbons would be consistent with their respective chemical environments.[1][2]

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **2-Methyl-5-oxohexanoic acid**. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol). Fragmentation patterns would be consistent with the structure, showing characteristic losses of functional groups such as the carboxylic acid group and cleavage adjacent to the ketone.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-5-oxohexanoic acid** is not extensively documented in publicly available literature, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Generalized Synthesis Method: Oxidation of a Secondary Alcohol

A plausible route to **2-Methyl-5-oxohexanoic acid** involves the oxidation of the corresponding secondary alcohol, 2-methyl-5-hydroxyhexanoic acid.

Materials:

- 2-methyl-5-hydroxyhexanoic acid
- An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent)
- Anhydrous solvent (e.g., dichloromethane for PCC, acetone for Jones reagent)
- Apparatus for chemical synthesis including a reaction flask, condenser, and stirring mechanism

- Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure (General Outline):

- Dissolve the starting material, 2-methyl-5-hydroxyhexanoic acid, in a suitable anhydrous solvent in a reaction flask.
- Slowly add the oxidizing agent to the solution at a controlled temperature (typically 0 °C or room temperature).
- Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
- Upon completion, quench the reaction by adding an appropriate reagent (e.g., isopropanol for Jones reagent).
- Perform an aqueous work-up to remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous basic solution.
- Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure **2-Methyl-5-oxohexanoic acid**.
- Characterize the final product using NMR and MS to confirm its identity and purity.

Note: The choice of oxidizing agent and reaction conditions will depend on the scale of the reaction and the desired selectivity. It is crucial to follow all safety precautions when handling strong oxidizing agents.

Biological Activity and Signaling Pathways

The biological activity of **2-Methyl-5-oxohexanoic acid** is not yet well-defined in the scientific literature. However, its structural similarity to other keto-acids and its classification as a medium-chain fatty acid derivative suggest a potential role in cellular metabolism, particularly in pathways related to fatty acid oxidation and synthesis.

Potential Role in Fatty Acid Metabolism:

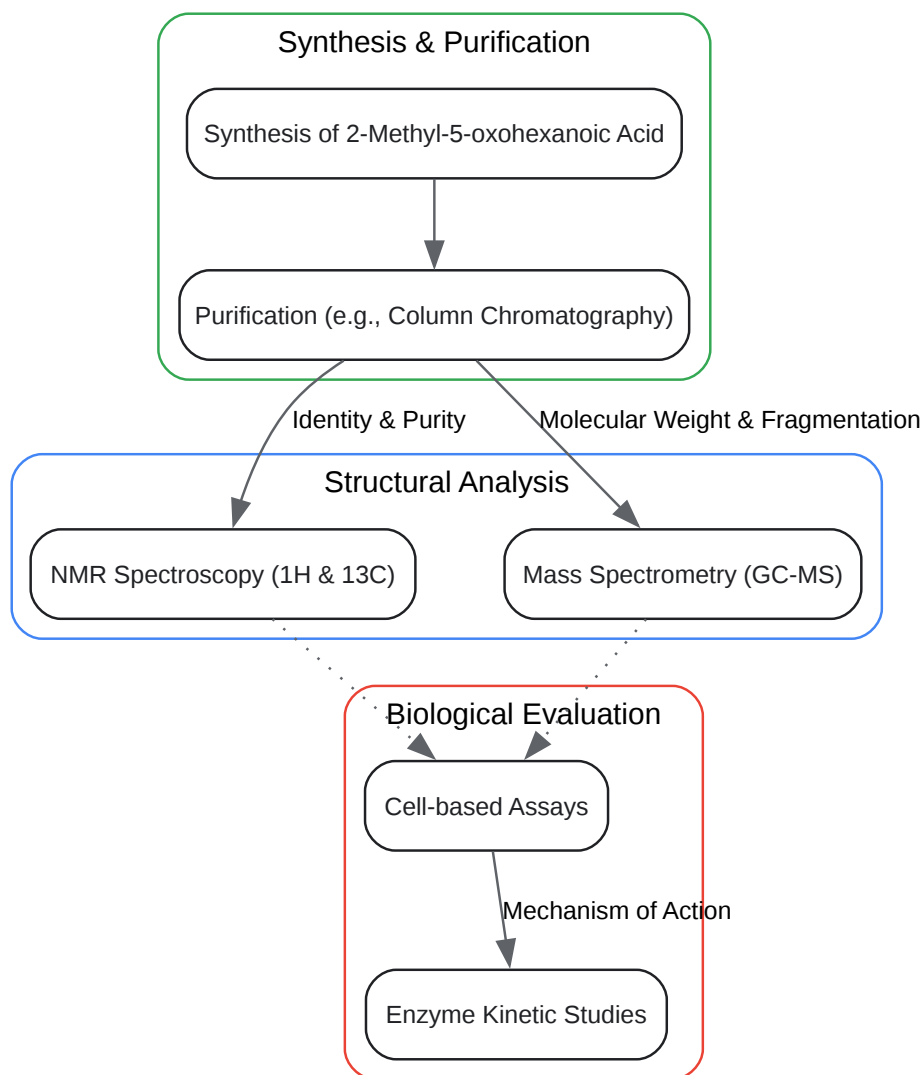
Medium-chain fatty acids are known to be readily metabolized in the liver. It is plausible that **2-Methyl-5-oxohexanoic acid** could serve as a substrate for enzymes involved in beta-oxidation or other fatty acid metabolic pathways. Further research is needed to elucidate its specific interactions with metabolic enzymes and its overall effect on cellular energy homeostasis.

Visualizations

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of **2-Methyl-5-oxohexanoic acid**.

Figure 1. General Workflow for the Analysis of 2-Methyl-5-oxohexanoic Acid



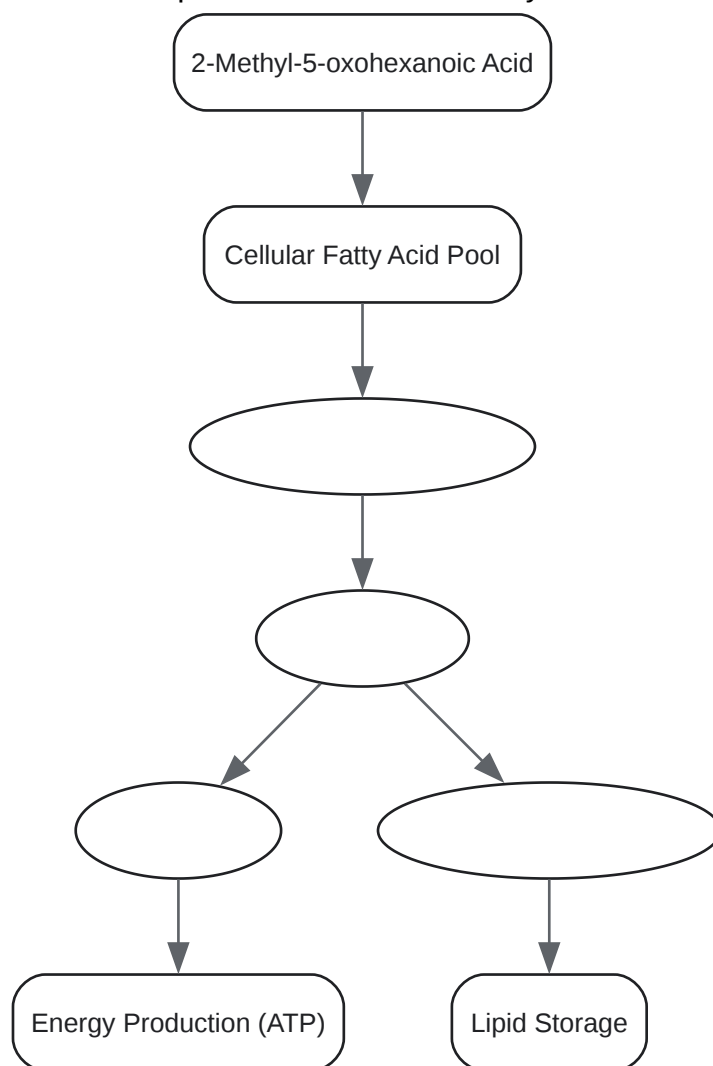
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Caption: General analysis workflow.

Conceptual Metabolic Pathway Involvement

This diagram provides a conceptual illustration of the potential involvement of **2-Methyl-5-oxohexanoic acid** in fatty acid metabolism. This is a hypothetical representation and requires experimental validation.

Figure 2. Conceptual Involvement in Fatty Acid Metabolism



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Caption: Conceptual metabolic pathway.

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